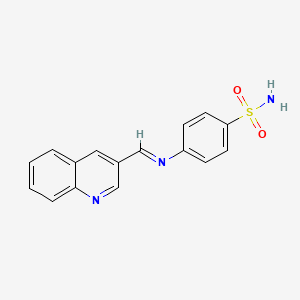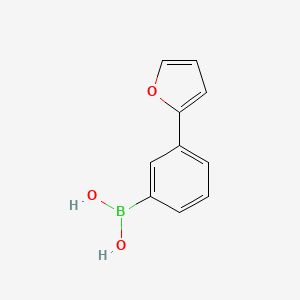
Diethyl 2-(3-oxocyclopentyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(3-oxocyclopentyl)propanedioate is an organic compound with the molecular formula C13H20O5 It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a 3-oxocyclopentyl group
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-oxocyclopentyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with 3-bromocyclopentanone under controlled conditions to introduce the 3-oxocyclopentyl group.
Purification: The product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of diethyl malonate and 3-bromocyclopentanone are used.
Continuous Stirred Tank Reactors (CSTR): The reactions are carried out in CSTRs to ensure uniform mixing and temperature control.
Automated Purification: Industrial-scale purification techniques such as distillation and automated chromatography are employed to achieve high purity.
化学反応の分析
Types of Reactions
Diethyl 2-(3-oxocyclopentyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-1,3-dione.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diethyl 2-(3-hydroxycyclopentyl)propanedioate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: this compound-1,3-dione.
Reduction: Diethyl 2-(3-hydroxycyclopentyl)propanedioate.
Substitution: Various substituted diethyl 2-(3-oxocyclopentyl)propanedioates depending on the nucleophile used.
科学的研究の応用
Diethyl 2-(3-oxocyclopentyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of diethyl 2-(3-oxocyclopentyl)propanedioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The 3-oxocyclopentyl group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved include inhibition of enzyme activity and modulation of receptor functions.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler analog without the 3-oxocyclopentyl group.
Diethyl 2-(2-oxocyclopentyl)propanedioate: A similar compound with a 2-oxocyclopentyl group instead of a 3-oxocyclopentyl group.
Diethyl 2-(3-oxocyclohexyl)propanedioate: A similar compound with a 3-oxocyclohexyl group.
Uniqueness
Diethyl 2-(3-oxocyclopentyl)propanedioate is unique due to the presence of the 3-oxocyclopentyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable in various applications.
特性
CAS番号 |
91766-21-1 |
|---|---|
分子式 |
C12H18O5 |
分子量 |
242.27 g/mol |
IUPAC名 |
diethyl 2-(3-oxocyclopentyl)propanedioate |
InChI |
InChI=1S/C12H18O5/c1-3-16-11(14)10(12(15)17-4-2)8-5-6-9(13)7-8/h8,10H,3-7H2,1-2H3 |
InChIキー |
MOBDKKYJTMZJQF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1CCC(=O)C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)


![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)


![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)

![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)


![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)


